HPB

Description

Structure

3D Structure

Properties

IUPAC Name |

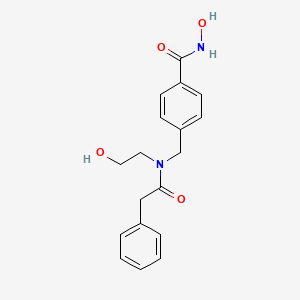

N-hydroxy-4-[[2-hydroxyethyl-(2-phenylacetyl)amino]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c21-11-10-20(17(22)12-14-4-2-1-3-5-14)13-15-6-8-16(9-7-15)18(23)19-24/h1-9,21,24H,10-13H2,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFAUKGKYICUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)N(CCO)CC2=CC=C(C=C2)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Hes1-PHB2 Inhibitors

Introduction

The transcription factor Hairy and Enhancer of Split-1 (Hes1) is a critical downstream effector of the Notch signaling pathway, playing a pivotal role in embryonic development and cell fate determination.[1][2] Aberrant Hes1 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1][3] Prohibitin 2 (PHB2) is a highly conserved protein primarily located in the mitochondria, where it is involved in maintaining mitochondrial integrity and function.[4][5][6] However, PHB2 is also found in other cellular compartments, including the cytoplasm and nucleus, where it participates in transcriptional regulation.[5][6] Recent discoveries have unveiled a novel class of small-molecule inhibitors that function by modulating the interaction between Hes1 and PHB2, offering a new strategy for targeting Notch-driven cancers.[1][7] This guide provides a detailed overview of the mechanism of action of these Hes1-PHB2 inhibitors.

Core Mechanism of Action

The primary mechanism of action of the identified Hes1-PHB2 inhibitors, such as the small molecule JI051, is unique in that it involves the stabilization of a protein-protein interaction rather than its disruption.[1] These inhibitors impair the ability of Hes1 to act as a transcriptional repressor.[1] The key steps in the mechanism are as follows:

-

Direct Binding to PHB2: The small-molecule inhibitor does not bind to Hes1 or its known corepressors like Transducin-Like Enhancer of split 1 (TLE1). Instead, it directly interacts with the protein chaperone Prohibitin 2 (PHB2).[1]

-

Stabilization of the Hes1-PHB2 Complex: Upon binding to PHB2, the inhibitor enhances and stabilizes the interaction between PHB2 and Hes1.[1][7] This strengthened interaction leads to the sequestration of the Hes1-PHB2 complex in the cytoplasm.

-

Inhibition of Hes1 Nuclear Function: By trapping Hes1 in the cytoplasm, the inhibitor effectively prevents its translocation into the nucleus, where it would normally act as a transcriptional repressor of target genes involved in cell cycle progression and differentiation.[1]

-

Induction of Cell-Cycle Arrest: The inhibition of Hes1's nuclear function leads to a G2/M phase cell-cycle arrest, ultimately inhibiting the proliferation of cancer cells.[1] This effect has been demonstrated in pancreatic cancer cell lines.[1][7]

This mechanism represents a novel role for PHB2 in the regulation of Hes1 and the Notch signaling pathway, highlighting PHB2 as a druggable target for cancers with aberrant Notch signaling.[1]

Signaling Pathway and Inhibitor Effect

The following diagram illustrates the Notch signaling pathway and the point of intervention for Hes1-PHB2 inhibitors.

Caption: Hes1-PHB2 inhibitor mechanism of action.

Quantitative Data Summary

The following table summarizes the quantitative data for the Hes1-PHB2 inhibitor, JI051, as identified in preclinical studies.

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| JI051 | Cell Proliferation | HEK293 | EC50 | 0.3 µM | [1] |

| JI051 | Co-immunoprecipitation | HEK293 | Saturation of Hes1-PHB2 stabilization | ~1 µM | [1][7] |

Experimental Protocols

The elucidation of the mechanism of action of Hes1-PHB2 inhibitors involved several key experimental methodologies.

High-Throughput Screening for Inhibitors of Hes1-Mediated Transcription

-

Objective: To identify small molecules that inhibit the transcriptional repression activity of Hes1.

-

Methodology:

-

A chemical library of small molecules (e.g., indole-like π-electron–rich pharmacophores) was screened.[1]

-

A reporter gene assay was used, where the expression of a reporter (e.g., luciferase) is under the control of a promoter that is repressed by Hes1.

-

Cells were co-transfected with Hes1 and the reporter construct.

-

The library compounds were added to the cells.

-

An increase in reporter gene expression indicated that the compound was inhibiting Hes1's repressive function.[1]

-

Target Identification using Affinity Purification and Mass Spectrometry

-

Objective: To determine the direct binding partner of the identified active compound (JI051).

-

Methodology:

-

The inhibitor JI051 was chemically modified to be immobilized on a solid support (e.g., magnetic beads).

-

The immobilized inhibitor was incubated with cell lysates (e.g., from HEK293 cells) to allow binding to its target protein(s).[1]

-

The beads were washed to remove non-specifically bound proteins.

-

The specifically bound proteins were eluted.

-

The eluted proteins were identified using nanoscale liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This analysis identified PHB2 as the binding partner.[1]

-

Co-immunoprecipitation (Co-IP) to Validate Protein-Protein Interaction

-

Objective: To confirm the interaction between Hes1 and PHB2 and to assess the effect of the inhibitor on this interaction.

-

Methodology:

-

HEK293 cells were transfected with constructs to express tagged versions of the proteins (e.g., FLAG-PHB2 and Hes1).[1][7]

-

The cells were treated with varying concentrations of the inhibitor (JI051) or a vehicle control (DMSO).

-

The cells were lysed, and the lysate was incubated with an antibody against the tag (e.g., anti-FLAG antibody) to immunoprecipitate the tagged protein (PHB2) and any interacting partners.

-

The immunoprecipitated complexes were captured on beads (e.g., Protein A/G agarose).

-

The beads were washed, and the bound proteins were eluted and separated by SDS-PAGE.

-

Western blotting was performed using an antibody against the potential interacting partner (Hes1) to detect its presence in the immunoprecipitated complex.[1][7] An increased amount of co-precipitated Hes1 in the presence of JI051 demonstrated that the inhibitor stabilizes the interaction.[1]

-

In Vivo Xenograft Model for Anti-Tumor Efficacy

-

Objective: To evaluate the anti-cancer activity of the Hes1-PHB2 inhibitor in a living organism.

-

Methodology:

-

Human pancreatic cancer cells (e.g., MIA PaCa-2) were subcutaneously injected into immunodeficient mice.[1]

-

Once tumors reached a palpable size, the mice were randomly assigned to treatment and control groups.

-

The treatment group received the inhibitor (e.g., JI130, an analog of JI051) via a suitable route of administration (e.g., intraperitoneal injection). The control group received a vehicle.

-

Tumor volume was measured regularly throughout the study.

-

At the end of the study, tumors were excised and weighed. A significant reduction in tumor volume and weight in the treatment group compared to the control group indicated anti-tumor efficacy.[1]

-

Experimental Workflow Visualization

The following diagram outlines the workflow for the discovery and characterization of Hes1-PHB2 inhibitors.

Caption: Workflow for Hes1-PHB2 inhibitor discovery and validation.

References

- 1. Small-molecule screening yields a compound that inhibits the cancer-associated transcription factor Hes1 via the PHB2 chaperone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Сигнальний шлях Notch — Вікіпедія [uk.wikipedia.org]

- 3. Hes1 in malignant tumors: from molecular mechanism to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Basis of Mitochondrial Scaffolds by Prohibitin Complexes: Insight into a Role of the Coiled-Coil Region - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 6. Prohibitin 2: A key regulator of cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of HPB in Selective HDAC6 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target in oncology and neurodegenerative diseases due to its unique cytoplasmic localization and its role in regulating key cellular processes through the deacetylation of non-histone proteins. Unlike other HDACs, which are primarily nuclear and involved in histone modification, HDAC6's substrates include α-tubulin and the chaperone protein Heat shock protein 90 (HSP90). This selective activity profile has driven the development of specific inhibitors that can modulate these pathways with potentially fewer side effects than pan-HDAC inhibitors. This technical guide provides an in-depth overview of the compound N-hydroxy-4-[(N(2-hydroxyethyl)-2-phenylacetamido)methyl)benzamide)] (HPB), a potent and selective HDAC6 inhibitor. We will detail its mechanism of action, present quantitative data on its inhibitory activity, and provide comprehensive experimental protocols for its evaluation.

Core Mechanism of Action

This compound exerts its biological effects through the selective inhibition of the catalytic activity of HDAC6. This inhibition leads to the hyperacetylation of HDAC6's primary cytoplasmic substrates, most notably α-tubulin and HSP90. The acetylation status of these proteins is critical for various cellular functions.

α-tubulin Acetylation: HDAC6 is the primary deacetylase of α-tubulin at the lysine-40 residue. Inhibition of HDAC6 by this compound leads to an accumulation of acetylated α-tubulin.[1][2] This modification is associated with increased microtubule stability and can affect cellular processes such as cell migration and intracellular transport.[3]

HSP90 Chaperone Function Modulation: HDAC6 also deacetylates HSP90, a molecular chaperone responsible for the proper folding and stability of numerous client proteins, many of which are critical for cancer cell survival and proliferation.[1][4] Inhibition of HDAC6 by this compound results in HSP90 hyperacetylation, which impairs its chaperone function.[4][5] This disruption leads to the misfolding and subsequent proteasomal degradation of HSP90 client proteins, providing a key mechanism for the anti-tumor activity of this compound.[1]

Quantitative Data

The inhibitory potency and selectivity of this compound against HDAC6 have been quantified in various studies. The following table summarizes the key in vitro inhibitory data.

| Target | IC50 (nM) | Selectivity vs. HDAC1 | Reference |

| HDAC6 | 31 | >30-fold | [2] |

| HDAC1 | 1,130 | - | [2] |

Signaling Pathway

The signaling pathway affected by this compound's inhibition of HDAC6 is centered on the post-translational modification of key cytoplasmic proteins. A diagrammatic representation of this pathway is provided below.

Caption: this compound inhibits HDAC6, leading to hyperacetylation of α-tubulin and HSP90.

Experimental Protocols

In Vitro HDAC6 Enzymatic Assay

This protocol is adapted from a fluorogenic assay used to determine the IC50 values of HDAC inhibitors.

Materials:

-

Recombinant human HDAC6 enzyme

-

HDAC6 substrate (e.g., Fluor de Lys®-SIRT2, a substrate for HDAC6)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)

-

This compound compound

-

96-well black microplates

Procedure:

-

Prepare a serial dilution of the this compound compound in the assay buffer.

-

In a 96-well black microplate, add the HDAC6 enzyme to all wells except for the blank controls.

-

Add the diluted this compound compound or vehicle control to the respective wells.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the HDAC6 substrate to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding the developer solution to all wells.

-

Incubate the plate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

-

Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software.

Western Blot for α-tubulin and HSP90 Acetylation

This protocol outlines the steps to assess the acetylation status of HDAC6 substrates in cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-acetylated-HSP90, anti-HSP90, and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and treat with various concentrations of this compound or vehicle control for the desired time.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to the loading control.

-

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Cancer cell line (e.g., CWR22 human prostate cancer cells)

-

Cell culture medium and reagents

-

Matrigel (optional)

-

This compound compound and vehicle

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation and Implantation:

-

Tumor Growth and Treatment:

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 300 mg/kg) or vehicle control to the respective groups via the chosen route of administration (e.g., intraperitoneal injection or oral gavage) at the determined frequency and duration.

-

-

Tumor Measurement and Data Analysis:

-

Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic markers).

-

Statistically analyze the tumor growth data to determine the efficacy of this compound.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating the efficacy of this compound.

Caption: Workflow for assessing this compound's in vitro and in vivo efficacy.

Conclusion

This compound is a potent and selective inhibitor of HDAC6 that demonstrates significant anti-tumor potential by modulating the acetylation status of key cytoplasmic proteins, α-tubulin and HSP90. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic utility of this compound and other selective HDAC6 inhibitors. The continued exploration of this class of compounds holds promise for the development of novel and targeted therapies for cancer and other diseases.

References

- 1. Posttranslational modification and beyond: interplay between histone deacetylase 6 and heat-shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. DNA-PKcs inhibition impairs HDAC6-mediated HSP90 chaperone function on Aurora A and enhances HDACs inhibitor-induced cell killing by increasing mitotic aberrant spindle assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. yeasenbio.com [yeasenbio.com]

- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

Unraveling the Cellular Impact of HPB: A Selective HDAC6 Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological effects of N-hydroxy-4-[(N(2-hydroxyethyl)-2-phenylacetamido)methyl)benzamide] (HPB), a potent and selective inhibitor of histone deacetylase 6 (HDAC6). This document details the quantitative data on this compound's inhibitory activity, outlines the experimental protocols for key biological assays, and visualizes the intricate signaling pathways modulated by HDAC6 inhibition.

Core Biological Effects of Selective HDAC6 Inhibition by this compound

This compound has emerged as a significant tool for studying the specific roles of HDAC6 in cellular processes. Unlike pan-HDAC inhibitors, which target multiple HDAC isoforms and can lead to broad and sometimes toxic effects, this compound's selectivity for HDAC6 allows for a more nuanced investigation of this unique cytoplasmic deacetylase.

HDAC6 is distinct from other HDACs as its primary substrates are non-histone proteins, including α-tubulin, the chaperone protein Hsp90, and the actin-binding protein cortactin.[1][2] By removing acetyl groups from these key proteins, HDAC6 plays a crucial role in regulating a variety of cellular functions such as microtubule dynamics, protein folding and stability, and cell motility.[2][3][4][5]

The selective inhibition of HDAC6 by this compound leads to the hyperacetylation of its substrates, triggering a cascade of downstream biological effects. A hallmark of this compound activity is the increased acetylation of α-tubulin, which is associated with enhanced microtubule stability.[3][6] This modulation of the cytoskeleton can impact intracellular transport and cell migration.[3][4] Furthermore, by inhibiting HDAC6, this compound can influence the chaperone activity of Hsp90, affecting the stability and function of numerous client proteins involved in cell signaling and survival.[2][7]

From a therapeutic standpoint, selective HDAC6 inhibition by compounds like this compound has shown promise in preclinical studies. This compound has been demonstrated to inhibit the growth of both normal and transformed cells without inducing cell death on its own.[8] However, it can enhance the cytotoxic effects of established anticancer drugs, suggesting a potential role in combination therapies.[8]

Quantitative Data: Inhibitory Activity of this compound

The potency and selectivity of this compound as an HDAC6 inhibitor have been quantitatively determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the efficacy of an inhibitor.

| Target Enzyme | IC50 (nM) | Fold Selectivity (HDAC1/HDAC6) | Reference |

| HDAC6 | 31 | - | [8] |

| HDAC1 | 1,130 | ~36 | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological effects of this compound.

HDAC6 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the deacetylase activity of recombinant HDAC6 enzyme. A common method utilizes a fluorogenic substrate.

Materials:

-

Recombinant human HDAC6 enzyme

-

Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trichostatin A and a protease to cleave the deacetylated substrate)

-

This compound compound at various concentrations

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add the recombinant HDAC6 enzyme to each well, except for the negative control wells.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC6 substrate to all wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate at 37°C for 15 minutes.

-

Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by plotting the data using a suitable software.

Western Blotting for Acetylated α-Tubulin

This technique is used to detect the levels of acetylated α-tubulin in cells treated with this compound, providing a direct measure of HDAC6 inhibition in a cellular context.

Materials:

-

Cell culture reagents

-

This compound compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-α-tubulin and anti-α-tubulin (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-acetyl-α-tubulin antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an anti-α-tubulin antibody to ensure equal protein loading.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cell culture reagents

-

This compound compound

-

96-well clear culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Following the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. mdpi.com [mdpi.com]

- 2. Posttranslational modification and beyond: interplay between histone deacetylase 6 and heat-shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HDAC6 Modulates Cell Motility by Altering the Acetylation Level of Cortactin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scholars@Duke publication: HDAC6 is a microtubule-associated deacetylase. [scholars.duke.edu]

- 6. rupress.org [rupress.org]

- 7. Histone Deacetylase 6 and Heat Shock Protein 90 Control the Functions of Foxp3+ T-Regulatory Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

An In-depth Technical Guide to Inhibitors of the Hes1-PHB2 Interaction

A new paradigm in targeting transcription factor activity for therapeutic intervention.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "HPB inhibitor" is not a standard scientific term. This guide focuses on inhibitors of the Hes1-Prohibitin 2 (PHB2) interaction, a novel and promising area of research that aligns with the likely intent of the query.

Executive Summary

The transcription factor Hes1 (Hairy and enhancer of split-1) is a critical downstream effector of the Notch signaling pathway, playing a pivotal role in cell proliferation, differentiation, and embryogenesis. Its dysregulation is implicated in various cancers, making it an attractive therapeutic target. However, directly inhibiting the transcriptional activity of Hes1 has been challenging. A recent breakthrough has been the discovery of small molecules that modulate Hes1 activity by targeting its interaction with the chaperone protein Prohibitin 2 (PHB2). These inhibitors function not by blocking an interaction but by stabilizing the Hes1-PHB2 complex, sequestering it in the cytoplasm and preventing Hes1 from executing its transcriptional repressor function in the nucleus. This guide provides a comprehensive overview of these novel inhibitors, their mechanism of action, downstream targets, and the experimental methodologies used in their characterization.

The Hes1-PHB2 Interaction: A Novel Therapeutic Target

Hes1 is a basic helix-loop-helix (bHLH) transcription factor that represses the expression of genes requiring a bHLH protein for their transcription. It exerts its repressive function by forming complexes with co-repressors, such as those of the transducin-like enhancer of split (TLE) family, and recruiting histone deacetylases to target gene promoters.

Prohibitin 2 (PHB2) is a highly conserved protein primarily located in the cytoplasm and mitochondria, where it functions as a chaperone. The discovery that PHB2 interacts with Hes1 has unveiled a new layer of regulation for this important transcription factor. Small molecule inhibitors have been identified that stabilize the interaction between Hes1 and PHB2, leading to the retention of the complex in the cytoplasm. This sequestration effectively inhibits Hes1's nuclear functions, including its role in transcriptional repression and cell cycle progression.

Quantitative Data on Hes1-PHB2 Inhibitors

The following table summarizes the quantitative data for the lead compounds that stabilize the Hes1-PHB2 interaction.

| Compound | Description | EC50 / IC50 | Cell Line | Reference |

| JI051 | A small molecule stabilizer of the Hes1-PHB2 interaction. | EC50: 0.3 µM | HEK293 | [1][2] |

| JI130 | A derivative of JI051 with improved potency. | IC50: 49 nM | MIA PaCa-2 (human pancreatic cancer) | [3] |

Signaling Pathways and Mechanism of Action

Hes1 is a key component of the Notch signaling pathway. The canonical Notch pathway is initiated by ligand (e.g., Delta, Jagged) binding to the Notch receptor, leading to a series of proteolytic cleavages that release the Notch intracellular domain (NICD). NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein RBPJ and the coactivator MAML, leading to the transcription of target genes, including HES1.

Hes1, in turn, acts as a transcriptional repressor of genes involved in cell differentiation and proliferation. One of its key functions is to maintain cells in an undifferentiated, proliferative state.

The mechanism of action of Hes1-PHB2 inhibitors is to stabilize the interaction between Hes1 and its chaperone, PHB2, in the cytoplasm. This prevents the nuclear translocation of Hes1, thereby inhibiting its ability to repress its target genes. The ultimate downstream effect is a G2/M phase cell cycle arrest and a reduction in cancer cell proliferation.

Caption: The Notch signaling pathway leading to Hes1-mediated transcriptional repression and its inhibition by Hes1-PHB2 stabilizers.

Downstream Targets of Hes1-PHB2 Inhibition

Inhibition of Hes1's nuclear function leads to the de-repression of its target genes. A key downstream effect is the upregulation of the cyclin-dependent kinase inhibitor p27Kip1 . Hes1 directly binds to the p27Kip1 promoter to repress its transcription.[4] The subsequent increase in p27Kip1 levels contributes to cell cycle arrest.

Other downstream effects are related to Hes1's role as a master regulator of differentiation. In the intestine, for example, the absence of Hes1 promotes the expression of genes that drive differentiation into secretory cell types (goblet, enteroendocrine, and Paneth cells).[5] In pancreatic cancer, Hes1's role is context-dependent, but its inhibition can suppress cell growth.[6]

Experimental Protocols

The discovery and characterization of Hes1-PHB2 inhibitors involve a series of sophisticated experimental procedures.

High-Throughput Screening for Hes1 Inhibitors

A cell-based reporter assay is used to screen for small molecules that inhibit Hes1-mediated transcriptional repression.[2]

-

Cell Line: HEK293 cells are commonly used.

-

Plasmids:

-

A reporter plasmid containing a luciferase gene under the control of a promoter with Hes1 binding sites (N-boxes).

-

A plasmid constitutively expressing Hes1 (e.g., pCMV-Hes1).

-

A control plasmid for normalization (e.g., Renilla luciferase).

-

-

Procedure:

-

Cells are co-transfected with the reporter, Hes1, and control plasmids.

-

The chemical library is added to the cells in a multi-well plate format.

-

After an incubation period, luciferase activity is measured.

-

-

Principle: In the absence of an inhibitor, Hes1 represses the luciferase reporter. An effective inhibitor will relieve this repression, leading to an increase in luciferase signal.

Caption: High-throughput screening workflow for identifying Hes1 inhibitors.

Target Identification using Immunomagnetic Isolation and Mass Spectrometry

To identify the direct binding partner of a hit compound, a pulldown experiment followed by mass spectrometry is performed.[1]

-

Bait Preparation: The inhibitor compound is conjugated to a solid support, such as magnetic beads.

-

Cell Lysate: A lysate is prepared from cells that express the target protein (e.g., HEK293).

-

Incubation: The conjugated beads are incubated with the cell lysate to allow the inhibitor to bind to its target protein(s).

-

Washing: The beads are washed to remove non-specific binders.

-

Elution: The bound proteins are eluted from the beads.

-

Mass Spectrometry: The eluted proteins are identified by nanoscale liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Co-Immunoprecipitation (Co-IP) to Confirm Protein-Protein Interaction

Co-IP is used to verify the interaction between Hes1 and PHB2 and to assess the effect of the inhibitor on this interaction.[1]

-

Cell Transfection: Cells are transfected with plasmids encoding tagged versions of the proteins of interest (e.g., FLAG-PHB2 and Hes1).

-

Cell Lysis: Cells are lysed in a buffer that preserves protein-protein interactions.

-

Immunoprecipitation: An antibody against one of the tagged proteins (e.g., anti-FLAG) is added to the lysate, followed by protein A/G beads to pull down the antibody-protein complex.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Western Blotting: The immunoprecipitated proteins are eluted, separated by SDS-PAGE, and analyzed by Western blotting using antibodies against both proteins (e.g., anti-FLAG and anti-Hes1).

Cell Cycle Analysis

Flow cytometry is used to determine the effect of the inhibitors on the cell cycle distribution.

-

Cell Treatment: Cells are treated with the inhibitor or a vehicle control for a specified period.

-

Cell Fixation and Permeabilization: Cells are harvested, fixed (e.g., with ethanol), and permeabilized.

-

DNA Staining: The cellular DNA is stained with a fluorescent dye (e.g., propidium iodide).

-

Flow Cytometry: The DNA content of individual cells is measured by flow cytometry. The distribution of cells in G1, S, and G2/M phases of the cell cycle is then quantified.

Future Directions and Therapeutic Potential

The discovery of small molecules that stabilize the Hes1-PHB2 interaction represents a novel strategy for inhibiting the oncogenic activity of the Notch signaling pathway. The high potency of compounds like JI130 in pancreatic cancer models is particularly encouraging. Future research will likely focus on:

-

Optimizing lead compounds to improve their pharmacokinetic and pharmacodynamic properties.

-

Investigating the efficacy of these inhibitors in a broader range of cancer types where Notch signaling is dysregulated.

-

Exploring potential combination therapies with other anti-cancer agents.

-

Further elucidating the downstream effects of Hes1-PHB2 inhibition to identify biomarkers of response and potential mechanisms of resistance.

References

- 1. Small-molecule screening yields a compound that inhibits the cancer-associated transcription factor Hes1 via the PHB2 chaperone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. JI130 | CAS#:2234271-86-2 | Chemsrc [chemsrc.com]

- 4. Hes1 directly controls cell proliferation through the transcriptional repression of p27Kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HES1 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

The Discovery and Synthesis of HPB: A Selective HDAC6 Inhibitor

A comprehensive overview for researchers and drug development professionals.

Introduction: N-hydroxy-4-[(N(2-hydroxyethyl)-2-phenylacetamido)methyl)benzamide)], abbreviated as HPB, is a potent and selective small-molecule inhibitor of histone deacetylase 6 (HDAC6).[1][2] HDAC6 is a unique, primarily cytoplasmic enzyme with two catalytic domains that plays a crucial role in various cellular processes, including protein trafficking and degradation, cell shape, and migration, by deacetylating non-histone proteins such as α-tubulin and HSP90.[3] The selective inhibition of HDAC6 has emerged as a promising therapeutic strategy in oncology and neurodegenerative diseases.[3] This technical guide details the discovery, synthesis, and biological characterization of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the this compound HDAC6 inhibitor, including its in vitro potency and selectivity.

Table 1: In Vitro Potency of this compound against HDAC Isoforms [1][2]

| Target | IC50 (nM) |

| HDAC6 | 31 |

| HDAC1 | 1,130 |

Table 2: Selectivity of this compound for HDAC6 over other HDACs [1][2]

| HDAC Isoform | Fold Selectivity (HDACx IC50 / HDAC6 IC50) |

| HDAC1 | ~36 |

| Other Zinc-Dependent HDACs | 15 to ~400 |

Experimental Protocols

Synthesis of this compound

This compound was synthesized from commercially available starting materials in a four-step process with an overall yield of 17%.[1][2]

Step 1: Mesylation of Methyl 4-(hydroxymethyl)benzoate

-

To a solution of methyl 4-(hydroxymethyl)benzoate (1) in a suitable solvent, mesyl chloride is added.

-

The reaction is typically carried out in the presence of a base (e.g., triethylamine) to neutralize the HCl generated.

-

The product, methyl 4-(((methylsulfonyl)oxy)methyl)benzoate (2), is isolated and purified.

Step 2: Reaction with TBS-protected 2-aminoethanol

-

Compound 2 is reacted with (2-((tert-butyldimethylsilyl)oxy)ethan-1-amine) (4).

-

This nucleophilic substitution reaction yields methyl 4-(((2-((tert-butyldimethylsilyl)oxy)ethyl)amino)methyl)benzoate (5).

Step 3: Coupling with 2-phenylacetyl chloride

-

Compound 5 is acylated using 2-phenylacetyl chloride (6).

-

This reaction forms methyl 4-((N-(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-phenylacetamido)methyl)benzoate (7).

Step 4: Final Product Formation

-

The final step involves the conversion of the methyl ester in compound 7 to a hydroxamic acid. This is typically achieved by treatment with hydroxylamine.

-

The tert-butyldimethylsilyl (TBS) protecting group is also removed during this process.

-

The final product is N-hydroxy-4-[(N(2-hydroxyethyl)-2-phenylacetamido)methyl)benzamide)] (this compound, 8).

Recombinant HDAC Inhibition Assay

-

The inhibitory activity of this compound against recombinant human HDAC1 and HDAC6 was determined using a fluorogenic assay.

-

Recombinant HDAC enzymes were incubated with a fluorogenic substrate (e.g., Fluor-de-Lys®) in the presence of varying concentrations of this compound.

-

The reaction was allowed to proceed for a set time at 37°C.

-

A developer solution was added to stop the reaction and generate a fluorescent signal proportional to the amount of deacetylated substrate.

-

Fluorescence was measured using a plate reader, and the IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Western Blotting for α-tubulin Acetylation

-

Cells (e.g., normal or transformed cell lines) were treated with various concentrations of this compound or vehicle control for a specified time.[2]

-

Following treatment, cells were lysed, and protein concentrations were determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control).

-

After washing, the membrane was incubated with the appropriate HRP-conjugated secondary antibodies.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Caption: Synthetic pathway of the HDAC6 inhibitor this compound.

References

The Differential Impact of Phenylbutyrate on Microtubule and Chromatin Architecture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide details the effects of phenylbutyrate (PBA), a well-characterized histone deacetylase (HDAC) inhibitor. Due to a lack of available scientific literature on the specific compound 3-hydroxy-3-(4-hydroxyphenyl)butanoic acid (HPB), this document uses PBA as a structurally similar proxy to explore the differential effects on α-tubulin and histone acetylation. The presented data and methodologies are derived from studies on PBA.

Executive Summary

Phenylbutyrate (PBA) is a short-chain fatty acid and a pan-HDAC inhibitor that has been investigated for its therapeutic potential in a variety of diseases, including cancer and neurodegenerative disorders.[1][2] Its mechanism of action involves the non-selective inhibition of class I and II histone deacetylases, leading to the hyperacetylation of both histone and non-histone protein targets. This guide provides an in-depth analysis of the differential effects of PBA on two key cellular substrates: α-tubulin, a critical component of the cytoskeleton, and histones, the primary proteins involved in chromatin structure. Understanding these differential effects is crucial for elucidating the full spectrum of PBA's cellular impact and for the development of more specific HDAC inhibitors.

Phenylbutyrate's Mechanism of Action: A Tale of Two Targets

The acetylation status of proteins is a critical post-translational modification that governs their function. This process is dynamically regulated by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). PBA exerts its cellular effects by inhibiting HDACs, thereby increasing the level of acetylation on their substrates.

Impact on Histone Acetylation and Gene Expression

Class I, II, and IV HDACs are primarily responsible for the deacetylation of lysine residues on the N-terminal tails of histone proteins (H2A, H2B, H3, and H4). This deacetylation leads to a more condensed chromatin structure (heterochromatin), which is generally associated with transcriptional repression. By inhibiting these HDACs, PBA promotes histone hyperacetylation, resulting in a more open chromatin conformation (euchromatin) and the activation of gene expression.[1]

Impact on α-Tubulin Acetylation and Microtubule Stability

α-tubulin, a key component of microtubules, is a major non-histone target of HDACs. Specifically, HDAC6, a class IIb HDAC, is the primary α-tubulin deacetylase. Acetylation of α-tubulin at lysine-40 is associated with microtubule stabilization. While PBA is considered a pan-HDAC inhibitor, its relative potency against different HDAC isoforms can lead to differential effects on histone versus α-tubulin acetylation.

Quantitative Effects of Phenylbutyrate on Acetylation

The following tables summarize the quantitative data on the effects of phenylbutyrate on histone and α-tubulin acetylation from various studies.

Table 1: Effect of Phenylbutyrate on Histone Acetylation

| Cell Line | Phenylbutyrate Concentration | Treatment Duration | Histone Target | Fold Increase in Acetylation (vs. Control) | Reference |

| K562 | 0.5 mmol/L | 48 hours | H3 and H4 | Data presented as increased association with acetylated histones at specific gene promoters. | [3] |

| Glioblastoma LN-18 & LN-229 | Not specified | Not specified | General HDAC activity | Inhibition of HDAC activity observed in both cell lines. | [1] |

Table 2: Effect of Phenylbutyrate on α-Tubulin Acetylation

| Cell Line | Phenylbutyrate Concentration | Treatment Duration | Fold Increase in Acetylation (vs. Control) | Reference |

| VA10 (Lung Epithelial) | 4 mM | 24 hours | No significant change observed on the CAMP gene promoter. | [4] |

Note: There is a notable lack of direct quantitative data in the scientific literature specifically measuring the fold-increase of α-tubulin acetylation in response to phenylbutyrate treatment.

Experimental Protocols

Western Blotting for Histone Acetylation

This protocol is a generalized procedure based on common laboratory practices.

1. Cell Culture and Treatment:

-

Plate cells (e.g., K562) at a suitable density.

-

Treat cells with the desired concentration of sodium phenylbutyrate (e.g., 0.5 mmol/L) for the specified duration (e.g., 48 hours).[3]

-

Include an untreated control group.

2. Histone Extraction:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a hypotonic buffer and isolate nuclei by centrifugation.

-

Resuspend the nuclear pellet in a high-salt buffer to extract histones.

3. Protein Quantification:

-

Determine the protein concentration of the histone extracts using a standard method (e.g., Bradford assay).

4. SDS-PAGE and Western Blotting:

-

Denature histone extracts in Laemmli sample buffer.

-

Separate proteins on a 15% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-total H3).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

5. Densitometric Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the acetylated histone signal to the total histone signal.

Western Blotting for α-Tubulin Acetylation

This protocol is a generalized procedure based on common laboratory practices.

1. Cell Culture and Treatment:

-

Plate cells at an appropriate density.

-

Treat cells with the desired concentration of phenylbutyrate for the specified time.

-

Include an untreated control group.

2. Protein Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

3. Protein Quantification:

-

Determine the protein concentration of the cell lysates.

4. SDS-PAGE and Western Blotting:

-

Denature lysates in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane as described above.

-

Incubate the membrane with primary antibodies against acetylated α-tubulin (e.g., clone 6-11B-1) and a loading control (e.g., anti-α-tubulin or anti-β-actin).

-

Proceed with secondary antibody incubation and detection as described for histones.

5. Densitometric Analysis:

-

Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin or β-actin signal.

Visualizing Phenylbutyrate's Mechanism of Action

The following diagrams illustrate the signaling pathways and experimental workflows related to the action of phenylbutyrate.

Caption: Phenylbutyrate's dual inhibition of HDACs in the cytoplasm and nucleus.

References

- 1. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylbutyrate, a histone deacetylase inhibitor, protects against Adriamycin-induced cardiac injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

Navigating the Labyrinth of Cellular Housekeeping: A Technical Guide to Inhibitors of Protein Degradation Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein degradation is a fundamental cellular process responsible for the removal of misfolded, damaged, or obsolete proteins, thereby maintaining cellular homeostasis. Two major pathways govern this intricate process: the Ubiquitin-Proteasome System (UPS) and autophagy. The UPS primarily degrades short-lived regulatory proteins and misfolded proteins, while autophagy is responsible for the bulk degradation of long-lived proteins and entire organelles. The critical role of these pathways in cellular health and disease has made them attractive targets for therapeutic intervention. This guide provides a comprehensive overview of small molecule inhibitors that target these pathways, with a focus on their mechanisms of action, quantitative effects, and the experimental protocols used to study them.

While the term "HPB inhibitor" is not standard in the context of protein degradation, this guide will focus on well-characterized inhibitors of the core protein degradation machinery, which is the likely area of interest for researchers in this field.

The Ubiquitin-Proteasome System (UPS) and its Inhibition

The UPS is a highly regulated and specific pathway for protein degradation. It involves the covalent attachment of a small protein, ubiquitin, to a target protein, marking it for degradation by the 26S proteasome, a large multi-catalytic protease complex. The process is carried out by a three-enzyme cascade: ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s).

Proteasome Inhibitors

Proteasome inhibitors are a class of drugs that block the catalytic activity of the 26S proteasome, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis in rapidly dividing cells. This makes them effective anti-cancer agents.

| Inhibitor | Target | IC50 | Cell Line | Effect | Reference |

| Bortezomib (Velcade®) | 20S proteasome (β5 subunit) | 0.5 nM | Multiple Myeloma Cells | Induces apoptosis, inhibits cell proliferation | [1][2] |

| Carfilzomib (Kyprolis®) | 20S proteasome (β5 subunit) | 5 nM | Multiple Myeloma Cells | Irreversible inhibitor, induces apoptosis | [3] |

| Ixazomib (Ninlaro®) | 20S proteasome (β5 subunit) | 3.4 nM | Various Cancer Cell Lines | Orally bioavailable, induces apoptosis | [3] |

| MG132 | 20S proteasome (chymotrypsin-like activity) | 100 nM | HeLa Cells | Widely used research tool, potent but less specific |

Signaling Pathways Affected by Proteasome Inhibition

Proteasome inhibitors disrupt several critical signaling pathways, leading to cell cycle arrest and apoptosis. One of the key pathways affected is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Caption: Inhibition of the proteasome prevents the degradation of IκBα, sequestering NF-κB in the cytoplasm and inhibiting pro-survival gene expression.

Experimental Protocols for Assessing Proteasome Activity

This assay measures the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.[4][5]

Materials:

-

Cell lysate

-

Proteasome Assay Buffer

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

Proteasome inhibitor (e.g., MG132) as a control

-

Fluorometric microplate reader

Procedure:

-

Prepare cell lysates from treated and untreated cells.

-

In a 96-well plate, add cell lysate to wells with and without a proteasome inhibitor.

-

Add the fluorogenic proteasome substrate to all wells.

-

Incubate the plate at 37°C.

-

Measure the fluorescence at an excitation/emission of 350/440 nm at multiple time points.

-

Calculate proteasome activity by subtracting the fluorescence of the inhibitor-treated sample from the total fluorescence.

Caption: Workflow for a fluorometric proteasome activity assay.

The Autophagy Pathway and its Inhibition

Autophagy is a catabolic process that involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes, which then fuse with lysosomes to form autolysosomes, where the contents are degraded. This process is crucial for cellular recycling and response to stress.

Autophagy Inhibitors

Autophagy inhibitors block different stages of the autophagy pathway, from the initial formation of the autophagosome to its fusion with the lysosome and the degradation of its contents.

| Inhibitor | Target | IC50 / Effective Concentration | Cell Line | Effect | Reference |

| 3-Methyladenine (3-MA) | Class III PI3K (Vps34) | 10 mM | Various | Inhibits autophagosome formation | [6] |

| Chloroquine (CQ) | Lysosomal acidification | 10-50 µM | Various | Blocks autophagosome-lysosome fusion and degradation | [7] |

| Bafilomycin A1 | Vacuolar H+-ATPase (V-ATPase) | 10-100 nM | Various | Inhibits lysosomal acidification and autophagosome-lysosome fusion | [8] |

| Spautin-1 | USP10 and USP13 (deubiquitinases) | ~10 µM | HeLa | Promotes the degradation of Beclin-1, inhibiting autophagy initiation | [6] |

Signaling Pathways in Autophagy

The induction of autophagy is tightly regulated by a complex signaling network, with the mTOR (mammalian target of rapamycin) kinase being a central negative regulator.

References

Unraveling the Selectivity of HPB for HDAC6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target in oncology and neurodegenerative diseases. Its unique cytoplasmic localization and substrate profile, which includes α-tubulin, distinguish it from the nuclear, histone-modifying class I HDACs such as HDAC1. The development of selective HDAC6 inhibitors is crucial to minimize off-target effects associated with pan-HDAC inhibition. This guide provides an in-depth analysis of N-hydroxy-4-[(N(2-hydroxyethyl)-2-phenylacetamido)methyl)benzamide] (HPB), a notable HDAC6 inhibitor, and the structural and mechanistic basis for its selectivity over HDAC1.

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of this compound against HDAC6 and HDAC1 is a key determinant of its selectivity. The half-maximal inhibitory concentration (IC50) values from in vitro enzymatic assays quantify this potency.

| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1 IC50 / HDAC6 IC50) |

| This compound | 31 | 1130 | ~36-fold |

Table 1: In vitro inhibitory activity of this compound against HDAC6 and HDAC1.[1]

The Structural Basis of this compound's Selectivity for HDAC6

The marked selectivity of this compound for HDAC6 over HDAC1 is primarily attributed to structural differences in the active sites of these enzymes, particularly in a region known as the L1 loop.[2]

Crystal structures of HDAC6 in complex with inhibitors have revealed a hydrophobic pocket formed by the L1 loop.[2] This pocket is more accommodating in HDAC6 compared to the more constricted active sites of class I HDACs like HDAC1.[2] In HDAC1, the L1 loop is shifted by approximately 1 Å, which constricts the substrate-binding pocket.[2] The bulky capping group of this compound can favorably interact with this L1 loop pocket in HDAC6, an interaction that is sterically hindered in the narrower active site of HDAC1.[2]

Key amino acid residues that define this hydrophobic pocket in HDAC6 include H463, P464, F583, and L712.[2] The rigidity of the L1 loop in HDAC6 is also thought to contribute to inhibitor selectivity by reducing the entropic penalty of binding.[2]

Experimental Protocol: In Vitro HDAC Inhibition Assay (Fluorescence-Based)

The determination of IC50 values for HDAC inhibitors like this compound is commonly performed using a two-step, fluorescence-based in vitro assay.

Materials:

-

Recombinant human HDAC1 and HDAC6 enzymes

-

HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer

-

Test compound (this compound) dissolved in DMSO

-

Control inhibitor (e.g., Trichostatin A)

-

HDAC developer (containing trypsin)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in HDAC assay buffer. Also, prepare solutions for a positive control (e.g., Trichostatin A) and a vehicle control (DMSO).

-

Enzyme Reaction:

-

In a 96-well black microplate, add the diluted this compound, control inhibitor, or vehicle control to their respective wells.

-

Add diluted HDAC1 or HDAC6 enzyme to each well.

-

Initiate the reaction by adding the HDAC substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

Development:

-

Stop the enzymatic reaction by adding the HDAC developer to each well. The developer contains trypsin, which cleaves the deacetylated substrate, releasing a fluorescent product (AMC).

-

Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for the development of the fluorescent signal.

-

-

Data Acquisition:

-

Measure the fluorescence intensity in each well using a fluorescence plate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-465 nm.[3]

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme) from all readings.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Effects of this compound

Consistent with its in vitro selectivity, this compound demonstrates selective inhibition of HDAC6 in cellular contexts. Treatment of cells with this compound leads to the accumulation of acetylated α-tubulin, a primary substrate of HDAC6, without a corresponding increase in the acetylation of histones, which are substrates of HDAC1.[1] This selective activity within cells underscores the therapeutic potential of targeting HDAC6 specifically.

Conclusion

The selectivity of this compound for HDAC6 over HDAC1 is a well-defined phenomenon rooted in the distinct structural topographies of their respective active sites. The presence of a spacious and hydrophobic L1 loop pocket in HDAC6 provides a favorable binding site for the bulky capping group of this compound, an interaction that is sterically disfavored in the constricted active site of HDAC1. This structural disparity translates into a significant difference in inhibitory potency, as quantified by in vitro enzymatic assays. The ability of this compound to selectively inhibit HDAC6 activity in cellular models further validates its potential as a targeted therapeutic agent. Understanding these fundamental principles of selectivity is paramount for the rational design and development of next-generation HDAC inhibitors with improved efficacy and safety profiles.

References

Potential Therapeutic Areas for HPB Compound Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide explores the potential therapeutic applications of 4-(4-(hydroxyphenyl)but-3-en-2-yl)phenol (HPB) and structurally related bisphenolic compounds. While direct research on the this compound compound is limited, analysis of close structural analogs provides a strong basis for investigating its utility in several key therapeutic areas. This document synthesizes the available preclinical data, outlines detailed experimental protocols for evaluating efficacy, and visualizes the key signaling pathways implicated in the observed biological activities. The primary focus will be on oncology, with additional exploration into neuroprotection and anti-inflammatory applications.

Oncology: Anti-Cancer Potential of this compound Analogs

Research into compounds structurally similar to this compound has revealed significant anti-cancer properties, particularly in the context of colon cancer. The closely related compound, (E)-2,4-Bis(p-hydroxyphenyl)-2-butenal, has been shown to inhibit the growth of colon cancer cells through the modulation of key signaling pathways involved in cell survival and apoptosis.

Mechanism of Action: Inhibition of NF-κB and Induction of Death Receptor 6

Preclinical studies indicate that (E)-2,4-Bis(p-hydroxyphenyl)-2-butenal exerts its anti-tumor effects by directly targeting the IKKβ subunit of the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, the NF-κB transcription factor remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate pro-survival genes.

Simultaneously, the compound has been observed to induce the expression of Death Receptor 6 (DR6), a member of the tumor necrosis factor receptor (TNFR) superfamily.[1] Upregulation of DR6 can sensitize cancer cells to apoptotic signals, leading to programmed cell death. The dual mechanism of inhibiting a key survival pathway while promoting a death pathway highlights the therapeutic potential of this class of compounds.

Signaling Pathways

The signaling cascades involved in the anti-cancer activity of the this compound analog are depicted below.

Caption: Inhibition of the NF-κB signaling pathway by the this compound analog.

Caption: Induction of the DR6-mediated apoptotic pathway by the this compound analog.

Quantitative Data

The following table summarizes the in vitro and in vivo efficacy of (E)-2,4-Bis(p-hydroxyphenyl)-2-butenal in colon cancer models.[1]

| Parameter | Cell Line | Value | Notes |

| IC50 (µM) | SW620 | 12.5 | Cell viability after 48h treatment. |

| HCT116 | 15.2 | Cell viability after 48h treatment. | |

| Tumor Growth Inhibition (%) | Xenograft (SW620) | ~50% | At a dose of 10 mg/kg. |

Experimental Protocols

This protocol is used to assess the cytotoxic effect of the compound on cancer cell lines.

Materials:

-

Human colon cancer cell lines (e.g., SW620, HCT116)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

(E)-2,4-Bis(p-hydroxyphenyl)-2-butenal

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treat the cells with various concentrations of the test compound and incubate for an additional 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

This protocol evaluates the anti-tumor efficacy of the compound in a living organism.

Materials:

-

Athymic nude mice (e.g., BALB/c-nu)

-

Human colon cancer cells (e.g., SW620)

-

Matrigel

-

(E)-2,4-Bis(p-hydroxyphenyl)-2-butenal

-

Vehicle control (e.g., saline with 0.5% DMSO)

-

Calipers

Procedure:

-

Subcutaneously inject a suspension of 5 x 10⁶ SW620 cells in 100 µL of a 1:1 mixture of medium and Matrigel into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomly assign mice to treatment and control groups.

-

Administer the test compound (e.g., 10 mg/kg) or vehicle control intraperitoneally daily.

-

Measure the tumor volume every 2-3 days using calipers with the formula: (Length x Width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

This assay measures the activity of the NF-κB transcription factor.

Materials:

-

Cancer cell line (e.g., HEK293T)

-

NF-κB luciferase reporter plasmid

-

Transfection reagent

-

(E)-2,4-Bis(p-hydroxyphenyl)-2-butenal

-

TNFα (as a stimulator of NF-κB activity)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Co-transfect cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase) in a 24-well plate.

-

After 24 hours, pre-treat the cells with the test compound for 1 hour.

-

Stimulate the cells with TNFα (e.g., 10 ng/mL) for 6 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to the control plasmid activity.

Neuroprotection

Bisphenolic compounds, including those structurally related to this compound such as honokiol and magnolol, have demonstrated neuroprotective properties in various preclinical models.[2] These compounds are of interest for their potential to mitigate neuronal damage in neurodegenerative diseases like Alzheimer's disease.

Potential Mechanisms of Action

The neuroprotective effects of these compounds are thought to be mediated through several mechanisms:

-

Antioxidant Activity: Scavenging of reactive oxygen species (ROS) that contribute to oxidative stress and neuronal cell death.

-

Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokine production in the central nervous system.

-

Modulation of Apoptotic Pathways: Inhibition of key enzymes in the apoptotic cascade, such as caspases.

Experimental Workflow for Assessing Neuroprotection

Caption: Experimental workflow for evaluating the neuroprotective potential of this compound analogs.

Anti-inflammatory Properties

The structural similarity of this compound to other bisphenolic compounds suggests potential anti-inflammatory activity. This is often linked to the modulation of the same signaling pathways involved in cancer, such as the NF-κB pathway, which is a key regulator of inflammation.

Potential Mechanisms of Action

-

Inhibition of Pro-inflammatory Mediators: Reduction in the production of cytokines (e.g., TNFα, IL-6) and enzymes (e.g., COX-2) that drive the inflammatory response.

-

Modulation of Immune Cell Activity: Regulation of the function of immune cells such as macrophages.

Logical Relationship for Anti-inflammatory Drug Discovery

Caption: Logical progression for the discovery of anti-inflammatory this compound compounds.

Conclusion

The available evidence on compounds structurally related to 4-(4-(hydroxyphenyl)but-3-en-2-yl)phenol strongly suggests that this class of molecules holds significant therapeutic potential, particularly in oncology. The well-defined mechanism of action involving the NF-κB and DR6 pathways provides a solid foundation for further investigation. Additionally, the neuroprotective and anti-inflammatory properties observed in similar bisphenolic compounds warrant exploration for this compound analogs. The experimental protocols and workflows outlined in this guide provide a comprehensive framework for the systematic evaluation of these potential therapeutic applications. Further research, including the synthesis and biological testing of the specific this compound compound, is highly encouraged to fully elucidate its therapeutic promise.

References

- 1. (E)-2,4-Bis(p-hydroxyphenyl)-2-butenal inhibits tumor growth via suppression of NF-κB and induction of death receptor 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. neuroprotective-effect-of-honokiol-and-magnolol-compounds-from-magnolia-officinalis-on-beta-amyloid-induced-toxicity-in-pc12-cells - Ask this paper | Bohrium [bohrium.com]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of HPB Inhibitors in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepato-Pancreato-Biliary (HPB) cancers, encompassing malignancies of the liver, pancreas, gallbladder, and bile ducts, represent a significant challenge in oncology due to their aggressive nature and limited treatment options. The use of in vivo mouse models is a cornerstone of preclinical research, providing a platform to evaluate the efficacy and understand the mechanisms of novel therapeutic agents. These application notes provide detailed protocols for the in vivo administration of specific inhibitors targeting key signaling pathways in mouse models of this compound cancers. The protocols for Sorafenib in hepatocellular carcinoma, Gemcitabine in pancreatic cancer, and a Fibroblast Growth Factor Receptor (FGFR) inhibitor in cholangiocarcinoma are outlined below, along with representative data and visualizations of the targeted signaling pathways.

I. Sorafenib in a Xenograft Mouse Model of Hepatocellular Carcinoma (HCC)

Sorafenib is a multi-kinase inhibitor that targets several pathways implicated in tumor growth and angiogenesis, including the Raf/MEK/ERK signaling cascade.[1]

Quantitative Data Summary

| Parameter | Vehicle Control | Sorafenib (50 mg/kg) | Sorafenib (100 mg/kg) | Reference |

| Tumor Growth Inhibition | - | 85% | 96% | [2] |

| Median Tumor Weight (T/C ratio) | - | 0.10 - 0.49 | - | [2] |

| Treatment Duration | 21 days | 21 days | 21 days | [3] |

| Administration Route | Oral | Oral | Oral | [2][3] |

Experimental Protocol

1. Cell Culture and Animal Model:

- Human HCC cell lines (e.g., HepG2, Huh7) are cultured in appropriate media.

- Male athymic nude mice (4-6 weeks old) are used for tumor implantation.

2. Tumor Implantation:

- Harvest HCC cells and resuspend in a sterile solution (e.g., PBS or media).

- Subcutaneously inject 1 x 10^6 cells into the flank of each mouse.[3]

- Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

3. Drug Preparation and Administration:

- Prepare Sorafenib formulation for oral gavage. A common vehicle is a mixture of Cremophor EL and ethanol, diluted in water.

- Randomize mice into treatment and control groups.

- Administer Sorafenib orally at the desired concentration (e.g., 10-100 mg/kg body weight) daily or every other day.[2][3][4] The control group receives the vehicle only.

4. Monitoring and Data Collection:

- Measure tumor volume using calipers every 2-3 days. The formula (Length x Width²)/2 is commonly used.[2]

- Monitor the body weight of the mice to assess toxicity.

- At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors.[3]

- Weigh the tumors and calculate the tumor growth inhibition (TGI). TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Signaling Pathway

Caption: Sorafenib inhibits the Raf/MEK/ERK signaling pathway and receptor tyrosine kinases.

II. Gemcitabine in an Orthotopic Mouse Model of Pancreatic Cancer

Gemcitabine is a nucleoside analog that inhibits DNA synthesis and is a standard-of-care chemotherapy for pancreatic cancer.[5][6]

Quantitative Data Summary

| Parameter | Vehicle Control | Gemcitabine (25 mg/kg) | Gemcitabine (125 mg/kg) | Reference |

| Primary Tumor Growth | - | No significant inhibition | Significant inhibition | [7] |

| Peritoneal Metastases | - | Increased | No significant difference | [7] |

| Median Survival (days) | 46 | - | 91.5 (treatment start day 7) | [8] |

| Administration Route | Intraperitoneal | Intraperitoneal | Intraperitoneal | [7][8] |

Experimental Protocol

1. Cell Culture and Animal Model:

- Human pancreatic cancer cell lines (e.g., BxPC-3, PANC-1, SUIT-2) are cultured.[8][9]

- Immunocompromised mice (e.g., nude or SCID) are used for orthotopic implantation.

2. Orthotopic Tumor Implantation:

- Anesthetize the mouse and make a small abdominal incision to expose the pancreas.

- Inject 1 x 10^6 pancreatic cancer cells in a small volume (e.g., 20-50 µL) directly into the pancreas.

- Suture the incision and allow the mouse to recover.

3. Drug Preparation and Administration:

- Dissolve Gemcitabine in sterile saline.

- After a set period for tumor establishment (e.g., 7-14 days), randomize mice into treatment and control groups.[8]

- Administer Gemcitabine via intraperitoneal (i.p.) injection at the desired dose and schedule (e.g., 50-125 mg/kg, once or twice weekly).[7][9] The control group receives saline.

4. Monitoring and Data Collection:

- Monitor tumor growth using non-invasive imaging (e.g., ultrasound or bioluminescence if using luciferase-expressing cells).

- Record body weight and monitor for signs of toxicity.

- At the study endpoint, euthanize the mice and perform a necropsy to assess the primary tumor and metastatic spread.

- Measure the primary tumor volume and quantify metastatic burden.

Signaling Pathway

Caption: Gemcitabine is activated intracellularly to inhibit DNA synthesis.

III. FGFR Inhibitor (BGJ398) in a Patient-Derived Xenograft (PDX) Mouse Model of Cholangiocarcinoma

Fibroblast Growth Factor Receptor (FGFR) fusions are oncogenic drivers in a subset of intrahepatic cholangiocarcinomas (iCCA), making FGFR inhibitors a promising targeted therapy.[10]

Quantitative Data Summary

| Parameter | Vehicle Control | BGJ398 (30 mg/kg) | Reference |

| Tumor Growth | Progressive Growth | Significant Inhibition | [10] |

| Phospho-FGFR Levels | High | Reduced | [10] |

| Apoptosis (Caspase-3) | Low | Increased | [10] |

| Administration Route | Oral | Oral | [10] |

Experimental Protocol

1. Patient-Derived Xenograft (PDX) Model Establishment:

- Obtain fresh tumor tissue from a cholangiocarcinoma patient with a confirmed FGFR2 fusion.

- Implant small tumor fragments subcutaneously into immunocompromised mice (e.g., NOD/SCID).

- Allow the tumors to grow and passage them to subsequent cohorts of mice for expansion.

2. Drug Preparation and Administration:

- Formulate the FGFR inhibitor (e.g., BGJ398) for oral administration.

- Once PDX tumors reach a specified size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

- Administer the FGFR inhibitor orally at the determined dose (e.g., 30 mg/kg) daily. The control group receives the vehicle.

3. Monitoring and Data Collection:

- Measure tumor volumes regularly with calipers.

- Monitor the health and body weight of the mice.

- At the end of the treatment period, euthanize the mice and excise the tumors.

- Analyze tumor tissue for pharmacodynamic markers, such as levels of phosphorylated FGFR and downstream signaling proteins (e.g., p-ERK), and for markers of apoptosis (e.g., cleaved caspase-3) by immunohistochemistry or western blotting.[10]

Signaling Pathway

Caption: FGFR inhibitors block downstream signaling from oncogenic FGFR2 fusions.

References

- 1. m.youtube.com [m.youtube.com]